molecular formula C9H13N3 B1341254 5-(Pyrrolidin-1-yl)pyridin-2-amine CAS No. 937623-38-6

5-(Pyrrolidin-1-yl)pyridin-2-amine

Cat. No. B1341254
CAS RN: 937623-38-6
M. Wt: 163.22 g/mol
InChI Key: JPBRHMIVZVUWCZ-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H14N4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine and its derivatives often involves nucleophilic substitution reactions and Suzuki reactions . A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .


Molecular Structure Analysis

The structure of 5-(Pyrrolidin-1-yl)pyridin-2-amine has been determined using various spectroscopic techniques, including mass spectrometry (MS), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 5-(Pyrrolidin-1-yl)pyridin-2-amine are complex and can lead to a variety of products. For example, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Pyrrolidin-1-yl)pyridin-2-amine include a molecular weight of 178.23 g/mol, a topological polar surface area of 54.2 Ų, and a hydrogen bond donor count of 2 . The compound also has a hydrogen bond acceptor count of 4, a rotatable bond count of 1, and a complexity of 156 .

Scientific Research Applications

Drug Discovery and Development

This compound serves as a versatile scaffold in drug discovery, particularly in the design of molecules targeting various diseases. For example, it has been used in the synthesis of compounds with potential activity against the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .

Synthesis of Anticancer Agents

Pyridine-containing compounds, like 5-(Pyrrolidin-1-yl)pyridin-2-amine, are crucial in synthesizing a variety of derivatives with anticancer properties. These compounds are being explored for their potential to inhibit cancer cell growth .

Antimicrobial Applications

The pyrrolidine ring found in this compound is also significant in creating antimicrobial agents. Its derivatives are being studied for their effectiveness against various microbial infections .

Chemical Synthesis

5-(Pyrrolidin-1-yl)pyridin-2-amine can be used as an intermediate in chemical synthesis processes to create more complex molecules, such as N -isoquinolin-1-yl carbamates .

Multi-component Chemical Reactions

This compound is involved in multi-component reactions with solvent participation, leading to the construction of pyrrolidin-5-one-2-carboxamides, which have a wide range of potential applications .

Enhancing Physicochemical Properties of Drugs

The pyrrolidine motif on a drug molecule, such as 5-(Pyrrolidin-1-yl)pyridin-2-amine, may enhance aqueous solubility and improve other physicochemical properties, making it valuable in pharmaceutical formulations .

Safety and Hazards

Safety data sheets suggest that exposure to 5-(Pyrrolidin-1-yl)pyridin-2-amine should be avoided. Contact with skin and eyes should be prevented, and inhalation of mist, gas, or vapors should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Future research on 5-(Pyrrolidin-1-yl)pyridin-2-amine and its derivatives may focus on their potential therapeutic applications. For example, some derivatives have shown potent serotonin reuptake inhibition, suggesting potential use in the treatment of conditions such as depression and anxiety . Additionally, the pyrrolidine ring is a versatile scaffold for the development of new biologically active compounds, suggesting that 5-(Pyrrolidin-1-yl)pyridin-2-amine could serve as a starting point for the synthesis of a wide range of novel drugs .

properties

IUPAC Name

5-pyrrolidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBRHMIVZVUWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588366
Record name 5-(Pyrrolidin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidin-1-yl)pyridin-2-amine

CAS RN

937623-38-6
Record name 5-(Pyrrolidin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

410 mg (2.12 mmol) of the product obtained in step 25.1 are hydrogenated in the presence of 10% Pd/C at atmospheric pressure at 35° C. The solution obtained is evaporated under reduced pressure to give 321 mg of 5-pyrrolidin-1-ylpyridin-2-ylamine.
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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